Methyl Violet B base Methyl Violet B base
Brand Name: Vulcanchem
CAS No.: 1733-13-7
VCID: VC13342081
InChI: InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3
SMILES: CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1
Molecular Formula: C24H27N3
Molecular Weight: 357.5 g/mol

Methyl Violet B base

CAS No.: 1733-13-7

Cat. No.: VC13342081

Molecular Formula: C24H27N3

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl Violet B base - 1733-13-7

Specification

CAS No. 1733-13-7
Molecular Formula C24H27N3
Molecular Weight 357.5 g/mol
IUPAC Name 4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3
Standard InChI Key AMPCGOAFZFKBGH-UHFFFAOYSA-N
SMILES CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1
Canonical SMILES CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

Methyl Violet B Base (CAS 52080-58-7) is a cationic triarylmethane compound with the molecular formula C24H27N3\text{C}_{24}\text{H}_{27}\text{N}_3 and a molar mass of 355.48 g/mol . The structure features a central carbon atom bonded to three aromatic rings, each substituted with dimethylamino groups. Variations in methylation (tetra-, penta-, or hexamethylation) influence its spectral properties and solubility .

Physicochemical Profile

Key properties include:

PropertyValueSource
Melting Point150 °C
SolubilitySlight in chloroform, DMSO, methanol; Insoluble in water
AppearanceDark purple powder
pH SensitivityYellow (pH < 1.6) to blue-violet (pH > 1.6)
Water Hazard (WGK)Class 3

The compound’s hygroscopic nature mandates storage under inert atmospheres at refrigeration temperatures .

Synthesis and Industrial Production

Oxidation of N,N-Dimethylaniline

The primary synthesis route involves oxidizing N,N-dimethylaniline using copper catalysts. Two industrial methods prevail:

  • Copper Chloride Oxidation: N,N-dimethylaniline reacts with copper chloride under controlled conditions, yielding a mixture of methylated pararosanilines .

  • Air Oxidation with Copper Sulfate: Phenol and sodium chloride act as diluents, while atmospheric oxygen and copper sulfate catalyze the reaction. This method generates formaldehyde from methyl group oxidation, forming the dye’s central carbon .

Purification Challenges

The crude product contains 40–60% pentamethylpararosaniline (Methyl Violet 6B), alongside tetra- and hexamethyl derivatives. Separation relies on fractional crystallization or chromatography, though commercial grades often retain the mixture for cost efficiency .

Industrial and Scientific Applications

Textile and Polymer Dyeing

Methyl Violet B Base’s oil solubility makes it ideal for coloring hydrocarbon-based products. Key uses include:

  • Plastics and Resins: Imparts stable violet shades to polystyrene and polycarbonates .

  • Printing Inks: Provides intense coloration in offset and gravure inks, with a typical dosage of 0.5–2.0% w/w .

Biological Staining

As Gentian Violet, it is pivotal in microbiology:

  • Gram Staining: Differentiates Gram-positive (retain violet) and Gram-negative (decolorized) bacteria by interacting with peptidoglycan .

  • Antiseptic Properties: Disrupts microbial cell membranes at 0.1–1.0% concentrations, though modern use is limited due to mutagenicity concerns.

pH Indication

The compound’s protonation state shifts visibly between pH 0 (yellow) and 1.6 (blue-violet), enabling its use in non-aqueous titrations .

Environmental Impact and Remediation

Adsorption Dynamics

Recent studies demonstrate effective Methyl Violet removal using novel adsorbents:

AdsorbentCapacity (mg/g)Optimal pHModel Fit (R²)Source
Halloysite Nanoclay89.76.0Langmuir: 0.98
Cystoseira tamariscifolia76.46.0Freundlich: 0.97

Halloysite’s tubular structure enhances dye uptake via electrostatic interactions, while algal biomass relies on carboxyl and amine functional groups .

Thermodynamic Considerations

Adsorption is spontaneous (ΔG=8.2kJ/mol\Delta G^\circ = -8.2 \, \text{kJ/mol}) and endothermic (ΔH=24.5kJ/mol\Delta H^\circ = 24.5 \, \text{kJ/mol}), favoring higher temperatures. Physisorption dominates, as evidenced by low activation energies (< 40 kJ/mol) .

Future Research Directions

  • Green Synthesis: Exploring biocatalysts like laccases to reduce copper waste in production .

  • Nano-Remediation: Functionalizing magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) for dye recovery and reuse .

  • Structure-Activity Relationships: Modifying methylation patterns to enhance photostability in polymer applications .

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